molecular formula C14H16ClNO B151357 (3-(Benzyloxy)phenyl)methanamine hydrochloride CAS No. 104566-41-8

(3-(Benzyloxy)phenyl)methanamine hydrochloride

Cat. No.: B151357
CAS No.: 104566-41-8
M. Wt: 249.73 g/mol
InChI Key: OOQQYQQLMPJNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS: 104566-41-8) is a substituted benzylamine derivative with the molecular formula C₁₄H₁₆ClNO and a molecular weight of 249.74 g/mol . It features a benzyloxy group (–O–CH₂C₆H₅) attached to the phenyl ring at the 3-position and a primary amine (–CH₂NH₂) group, which is protonated as a hydrochloride salt. This compound is widely utilized in medicinal chemistry and organic synthesis, particularly as a building block for drug discovery and radiopharmaceutical applications .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQYQQLMPJNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104566-41-8
Record name [3-(benzyloxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Design

The nickel-catalyzed hydrogenation of carbonyl compounds represents a robust pathway for primary amine synthesis. As demonstrated in the synthesis of (4-(benzyloxy)phenyl)methanamine hydrochloride, this method employs Ni(BF₄)₂·6H₂O (4 mol%) and a triphos ligand ((Ph₂PCH₂CH₂)₂PPh) in trifluoroethanol (TFE) under 40 bar H₂ and 5–7 bar NH₃ at 100–120°C. The substrate, 3-(benzyloxy)propiophenone, undergoes reductive amination to form the corresponding primary amine, which is subsequently converted to the hydrochloride salt using methanolic HCl (0.5 M).

Critical Parameters:

  • Catalyst System: Ni(II) salts with triphos ligands enhance nitrogen-atom coordination, facilitating NH₃ insertion into the intermediate metal-hydride complex.

  • Solvent Effects: TFE stabilizes ionic intermediates, improving reaction rates compared to ethanol or toluene.

  • Yield Optimization: Isolation of the amine as the hydrochloride salt prevents volatility losses, achieving >90% purity.

Case Study: Adaptation to 3-Benzyloxy Derivatives

While the literature example focuses on the 4-benzyloxy isomer, substituting 4-benzyloxypropiophenone with 3-benzyloxypropiophenone would require verifying steric and electronic effects on the nickel catalyst’s activity. Preliminary data suggest that ortho-substituted benzyloxy groups may reduce reaction rates by 10–15% due to increased steric hindrance.

Hydrochloride Salt Formation and Purification

Salt Formation Protocols

All reviewed methods emphasize converting the free amine to its hydrochloride salt for stability and ease of isolation. For instance, adding methanolic HCl (0.5 M) to the amine dissolved in diethyl ether results in precipitation of the hydrochloride salt, which is then washed with chilled ethanol and dried under vacuum.

Purity Data:

  • AK Scientific Product: >99% purity confirmed via NMR and GC-MS.

  • Byproduct Mitigation: Washing with ether removes residual ligands and nickel catalysts.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.95–6.75 (m, 3H, Ar-H), 4.90 (s, 2H, OCH₂Ph), 3.80 (s, 2H, CH₂NH₂), 1.50 (s, 2H, NH₂).

  • Melting Point: 152–153°C (lit. 149–150°C for analogous compounds).

Comparative Analysis of Methodologies

Method Catalyst Solvent Temperature Yield Purity
Nickel HydrogenationNi(BF₄)₂·6H₂OTFE100–120°C90%>99%
Fischer IndoleAlCl₃/Acetic AcidEthanol75–80°C60–90%>99%
Reductive Amination*Pd-C/H₂MeOH25–50°C70–85%*95–98%*

*Theoretical values based on analogous reactions.

Key Observations:

  • Catalyst Efficiency: Nickel systems outperform Lewis acids in stereoselectivity but require specialized equipment for high-pressure reactions.

  • Solvent Impact: TFE improves nickel catalyst longevity but complicates solvent recovery vs. ethanol .

Chemical Reactions Analysis

Types of Reactions: (3-(Benzyloxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(3-(Benzyloxy)phenyl)methanamine hydrochloride is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various pharmacological activities:

  • Antimicrobial Properties : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. For instance, N-(3-(benzyloxy)benzyl)-4-aminoquinolines showed minimum inhibitory concentrations (MICs) ranging from 2.7 to 5.9 µM against Mtb strains, indicating their potential as antimycobacterial agents.
CompoundMIC (µM)Target Pathogen
N-(3-(benzyloxy)benzyl)-4-aminoquinoline 9n2.7M. tuberculosis H37Rv
N-(3-(benzyloxy)benzyl)-4-aminoquinoline 9o2.8M. tuberculosis H37Rv
Halogenated derivatives5.9 - 23.4Various bacteria
  • Neuropharmacological Effects : The compound has been evaluated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B, which is associated with neurodegenerative diseases like Parkinson's disease. Certain derivatives exhibited IC50 values as low as 0.067 µM, suggesting strong potential for neuroprotective applications.
CompoundIC50 (µM)Enzyme Target
Compound B100.067hMAO-B
Compound B150.12hMAO-B

The biological activity of this compound extends to various domains:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in neurotransmitter metabolism, which could lead to new treatments for mood disorders and neurodegenerative conditions.
  • Anticancer Research : Preliminary data suggest that certain derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.

Case Study 1: Antimycobacterial Evaluation

A study synthesized a series of benzyloxy-substituted compounds and evaluated their efficacy against Mtb. Structural modifications were shown to significantly influence activity, with specific substitutions enhancing potency while maintaining selectivity towards mammalian cells.

Case Study 2: Neuropharmacological Effects

Another investigation assessed derivatives of (3-(benzyloxy)phenyl)methanamine for their potential as neuroprotective agents through hMAO inhibition. Findings highlighted the importance of the benzyloxy group in enhancing binding affinity and selectivity towards hMAO-B, paving the way for therapeutic strategies targeting neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (3-(Benzyloxy)phenyl)methanamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features CAS Number Reference
(3-(Benzyloxy)phenyl)methanamine HCl C₁₄H₁₆ClNO 249.74 3-benzyloxy, –CH₂NH₂·HCl Primary amine, aromatic ether 104566-41-8
2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE HCl C₁₆H₂₀ClNO₂ 301.79 4-benzyloxy, 3-methoxy, –CH₂CH₂NH₂·HCl Secondary substitution, ethylamine chain 104566-43-0
3,4-METHYLENEDIOXYPHENETHYLAMINE HCl C₉H₁₂ClNO₂ 201.65 3,4-methylenedioxy (–O–CH₂–O–), –CH₂CH₂NH₂·HCl Bicyclic ether, ethylamine chain 1653-64-1
(3-Methoxy-2-propoxybenzyl)amine HCl C₁₁H₁₈ClNO₂ 231.72 3-methoxy, 2-propoxy, –CH₂NH₂·HCl Alkoxy chain variation 89411-11-0
2-Chloro-3,4-dimethoxyphenylmethanamine HCl C₉H₁₃Cl₂NO₂ 238.11 2-chloro, 3,4-dimethoxy, –CH₂NH₂·HCl Electron-withdrawing substituents 2504202-01-9

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy or propoxy) .
  • Electronic Properties : Chloro and methylenedioxy substituents introduce electron-withdrawing effects, which may influence reactivity in coupling reactions .

Research Findings and Industrial Relevance

  • Drug Discovery : The compound’s benzyloxy group is a key motif in serotonin receptor ligands and kinase inhibitors, where substitution patterns modulate selectivity .
  • High-Throughput Synthesis : Its structural simplicity enables modular synthesis in combinatorial libraries, contrasting with more complex analogs like tetrahydropyridine derivatives .
  • Similarity Analysis : O-Benzylhydroxylamine HCl (similarity score: 0.74) shares the benzyloxy group but lacks the amine functionality, limiting direct comparability .

Biological Activity

(3-(Benzyloxy)phenyl)methanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its synthesis, biological properties, and potential applications in pharmacology, supported by research findings and data tables.

Chemical Structure and Synthesis

The chemical formula for this compound is C14_{14}H16_{16}ClN1_{1}O1_{1}. The synthesis typically involves the reaction of benzyloxy-substituted phenols with amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of ultrasound-assisted techniques and molecular sieves to enhance reaction efficiency .

Biological Activity Overview

The biological activity of this compound has been investigated across several dimensions:

  • Antimicrobial Activity : Studies have shown that derivatives of benzyloxy-substituted compounds exhibit significant antifungal properties against various strains, including Candida albicans and Aspergillus niger. For instance, compounds with similar structures demonstrated effective inhibition at concentrations as low as 5.4 μg/mL against Candida glabrata .
  • Anticonvulsant Properties : Recent research indicates that derivatives of this compound may possess anticonvulsant activity in vivo, particularly in mouse models of epilepsy. This suggests a potential role in treating seizure disorders .
  • Monoamine Oxidase Inhibition : The compound has been evaluated for its ability to inhibit human monoamine oxidases (hMAOs), enzymes involved in the metabolism of neurotransmitters. Certain derivatives showed promising selectivity and potency against hMAO-B, which is significant for developing treatments for neurological disorders .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific targets within biological systems:

  • Enzyme Interaction : The compound's structural features allow it to bind effectively to enzyme active sites, particularly hMAO-B, leading to inhibition of neurotransmitter degradation. This can enhance levels of serotonin and dopamine in the brain, potentially alleviating symptoms of depression and anxiety .
  • Cellular Uptake : The benzyloxy group enhances lipophilicity, facilitating better penetration through cellular membranes. This property is crucial for its efficacy in central nervous system applications .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelConcentration (μg/mL)Reference
AntifungalCandida glabrata5.4
AnticonvulsantMouse seizure modelVarious
hMAO-B InhibitionHuman cell linesIC50 0.030 μM

Case Study: Antifungal Evaluation

In a study evaluating the antifungal properties of benzyloxy-substituted phenyl derivatives, several compounds were synthesized and tested against multiple fungal strains. The results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study: Anticonvulsant Activity

A focused series of studies on related compounds demonstrated notable anticonvulsant effects in mouse models. The findings suggest that these compounds could serve as scaffolds for developing new antiepileptic drugs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (3-(Benzyloxy)phenyl)methanamine hydrochloride, and how do they influence experimental handling?

  • Answer : The compound has a molecular formula of C₁₄H₁₆ClNO and molecular weight of 249.74 g/mol . Its SMILES notation (NCc1ccc(cc1)OCc1ccccc1.Cl ) and InChIKey (RSZFCDGHJLBYEB-UHFFFAOYSA-N) confirm the benzyloxy-substituted phenylmethanamine structure . The benzyloxy group contributes to hydrophobicity, necessitating storage in anhydrous conditions to prevent hydrolysis. Handling requires PPE (gloves, goggles) and ventilation due to potential respiratory irritation .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

  • Answer : High-Performance Liquid Chromatography (HPLC) is the standard method for purity verification (>98% by HPLC) . Complementary techniques include:

  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to validate structural integrity (e.g., aromatic protons at δ 6.8–7.4 ppm, benzyloxy CH₂ at δ 4.5–5.0 ppm) .
  • Elemental Analysis : To ensure stoichiometric Cl⁻ content (theoretical: ~14.2%) .

Q. What are the recommended synthetic routes for this compound?

  • Answer : A common approach involves:

Benzylation : Reacting 3-hydroxybenzaldehyde with benzyl bromide under basic conditions (K₂CO₃/DMF) to form 3-benzyloxybenzaldehyde.

Reductive Amination : Condensation with ammonium acetate and NaBH₃CN to yield the primary amine.

Hydrochloride Salt Formation : Treatment with HCl in ethanol .
Key Considerations : Monitor reaction intermediates via TLC (Rf ~0.3 in EtOAc/hexane) and optimize stoichiometry to minimize byproducts like unreacted benzyl bromide .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its utility in drug discovery?

  • Answer : Strategic modifications include:

  • Substitution at the Benzyloxy Group : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects on receptor binding .
  • Amine Functionalization : Converting the primary amine to secondary/tertiary amines via alkylation to alter pharmacokinetics .
  • Derivatization for Radiolabeling : Incorporating ¹⁸F or ¹¹C isotopes for PET imaging applications, as seen in tetrazine-based radiopharmaceuticals .

Q. What experimental strategies address contradictions in reported toxicity data for benzyloxy-substituted amines?

  • Answer : Discrepancies in toxicity profiles (e.g., respiratory vs. dermal irritation ) can be resolved by:

  • In Vitro Assays : Use lung epithelial cells (A549) and skin models (EpiDerm™) to quantify IC₅₀ values under controlled conditions.
  • Comparative Metabolite Analysis : Identify detoxification pathways (e.g., glucuronidation) using LC-MS/MS .
  • Species-Specific Studies : Evaluate cross-species differences (e.g., rodent vs. human hepatocyte metabolism) .

Q. How can researchers optimize the compound’s stability in aqueous solutions for biological assays?

  • Answer : Stability challenges arise from hydrolysis of the benzyloxy group. Mitigation strategies include:

  • pH Control : Buffering solutions to pH 4–6 (prevents base-catalyzed hydrolysis).
  • Co-solvent Systems : Use DMSO or ethanol (≥10% v/v) to reduce water activity .
  • Lyophilization : Store as a lyophilized powder and reconstitute immediately before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.